molecular formula C14H19NO2 B15357240 Benzyl 4-methylpiperidine-4-carboxylate

Benzyl 4-methylpiperidine-4-carboxylate

Cat. No.: B15357240
M. Wt: 233.31 g/mol
InChI Key: NIUOXPFOKFTCJG-UHFFFAOYSA-N
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Description

Benzyl 4-methylpiperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a carboxylate group at the 4-position of the ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylpiperidine as the starting material.

  • Benzyl Protection: The nitrogen atom of 4-methylpiperidine is protected by reacting it with benzyl chloride to form benzyl 4-methylpiperidine.

  • Carboxylation: The protected piperidine is then subjected to carboxylation using reagents such as carbon dioxide in the presence of a base to introduce the carboxylate group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for higher yields and efficiency. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the carboxylate group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and other reduced forms of the carboxylate group.

  • Substitution Products: Substituted benzyl and carboxylate derivatives.

Scientific Research Applications

Benzyl 4-methylpiperidine-4-carboxylate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidine derivatives with biological targets.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 4-methylpiperidine-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Benzylpiperidine: Similar structure but lacks the carboxylate group.

  • Benzyl 4-methylenepiperidine-1-carboxylate: Similar structure but with a methylene group instead of a methyl group at the 4-position.

Uniqueness: Benzyl 4-methylpiperidine-4-carboxylate is unique due to its specific combination of the benzyl group, the methyl group, and the carboxylate group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl 4-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H19NO2/c1-14(7-9-15-10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

NIUOXPFOKFTCJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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